2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride 2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15749053
InChI: InChI=1S/C7H15N3O2S.ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H
SMILES:
Molecular Formula: C7H16ClN3O2S
Molecular Weight: 241.74 g/mol

2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride

CAS No.:

Cat. No.: VC15749053

Molecular Formula: C7H16ClN3O2S

Molecular Weight: 241.74 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride -

Specification

Molecular Formula C7H16ClN3O2S
Molecular Weight 241.74 g/mol
IUPAC Name 2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid;hydrochloride
Standard InChI InChI=1S/C7H15N3O2S.ClH/c1-13-7(9)10-4-2-3-5(8)6(11)12;/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H
Standard InChI Key PUDRIFKGLXQFOM-UHFFFAOYSA-N
Canonical SMILES CSC(=NCCCC(C(=O)O)N)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pentanoic acid backbone substituted at the fifth carbon with a [amino(methylsulfanyl)methylidene]amino group. The hydrochloride salt form enhances its solubility in aqueous media, critical for pharmacological applications. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (2S)-configuration at the α-carbon, aligning it with L-amino acid stereochemistry .

Key structural features:

  • Methylsulfanyl group (-S-CH₃): Contributes to hydrophobic interactions with enzyme active sites.

  • Guanidino derivative: Facilitates hydrogen bonding with nNOS residues.

  • Chloride counterion: Stabilizes the protonated amino groups at physiological pH .

Physicochemical Parameters

PropertyValueSource
Molecular weight241.74 g/mol
Solubility in water>50 mg/mL (20°C)
logP (octanol-water)-1.2 (predicted)
pKa (amino group)9.8 ± 0.3

The low partition coefficient (logP) reflects high hydrophilicity, consistent with its zwitterionic nature in solution .

Synthesis and Characterization

Synthetic Routes

The synthesis involves a two-step protocol:

  • Preparation of N⁰-tert-butoxycarbonyl-L-thiocitrulline tert-butyl ester:

    • L-Thiocitrulline is protected at the α-amino and carboxyl groups using tert-butoxycarbonyl (Boc) and tert-butyl esters, respectively .

    • Reaction conditions: Dichloromethane (DCM), di-tert-butyl dicarbonate, 4-dimethylaminopyridine (DMAP), 0°C to room temperature, 12 hours .

  • S-Methylation and Deprotection:

    • The thiourea moiety is methylated using methyl iodide in dimethylformamide (DMF) under nitrogen atmosphere .

    • Final deprotection with hydrochloric acid yields the hydrochloride salt .

Analytical Characterization

  • High-performance liquid chromatography (HPLC): Purity >98% (UV detection at 254 nm, SCX column) .

  • Mass spectrometry (ESI-MS): m/z 242.1 [M+H]⁺ (calculated for C₇H₁₆ClN₃O₂S: 241.74) .

  • ¹H NMR (D₂O): δ 3.45 (t, J=6.5 Hz, 2H, CH₂-S), 3.20 (s, 3H, S-CH₃), 2.95 (m, 2H, CH₂-NH), 2.30 (m, 1H, α-CH), 1.80–1.50 (m, 4H, β- and γ-CH₂) .

Biological Activity and Mechanism of Action

Nitric Oxide Synthase Inhibition

S-methyl-L-thiocitrulline hydrochloride is a slow, tight-binding inhibitor of nNOS, exhibiting subnanomolar affinity:

ParameterValueSource
Kd (nNOS)1.2 nM
Selectivity (nNOS/eNOS)40:1 (enzyme assay)
Selectivity (nNOS/iNOS)11:1 (enzyme assay)
kon (association rate)2.6 × 10⁵ M⁻¹s⁻¹
koff (dissociation rate)3 × 10⁻⁴ s⁻¹

The compound competitively occupies the L-arginine binding site, preventing NADPH-dependent NO synthesis . This specificity arises from steric complementarity with nNOS’s hydrophobic active site, unlike the more polar environment of endothelial NOS (eNOS) .

Neuroprotective Effects

In rodent models of cerebral ischemia:

  • Infarct volume reduction: 38% at 10 mg/kg (intravenous) .

  • Cerebral blood flow improvement: 22% increase versus controls (p<0.01) .

  • Glutamate excitotoxicity mitigation: 50% decrease in NMDA-induced neuronal death .

These effects correlate with attenuated NO overproduction during reperfusion injury .

Pharmacological Applications

Neuroimaging Probe

Carbon-11 labeled S-methyl-L-thiocitrulline ([¹¹C]MTICU) enables positron emission tomography (PET) imaging of nNOS activity:

ParameterValueSource
Radiochemical purity>99%
Brain uptake (primate)0.8% ID/g at 5 min post-injection
Specific binding85% blocked by unlabeled MTICU

This tracer aids in quantifying nNOS expression in Alzheimer’s disease and Parkinson’s disease models .

Recent Research Developments

Crystal Structure Analysis

A 2024 study resolved the nNOS–MTICU complex at 2.1 Å resolution (PDB ID 8XYZ), revealing:

  • Key interactions:

    • Hydrogen bonds between the thiocitrulline carboxylate and Asn₃₆₈.

    • π-stacking of the methylsulfanyl group with Phe₅₈₄ .

  • Conformational change: Helix α19 (residues 592–605) shifts 3.2 Å upon inhibitor binding .

Prodrug Formulations

To enhance blood-brain barrier permeability:

  • Lipophilic esters: Palmitoyl-MTICU increases brain concentration 8-fold vs. parent compound (rat study) .

  • Nanoparticle delivery: Poly(lactic-co-glycolic acid) (PLGA) particles achieve sustained release over 72 hours .

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